molecular formula C30H28ClN7O3S B2667497 N-(5-chloro-2-methylphenyl)-2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide CAS No. 901877-33-6

N-(5-chloro-2-methylphenyl)-2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide

Cat. No. B2667497
CAS RN: 901877-33-6
M. Wt: 602.11
InChI Key: FJBUEOHINRWLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C30H28ClN7O3S and its molecular weight is 602.11. The purity is usually 95%.
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Scientific Research Applications

H1-Antihistaminic Agents

Research on related compounds such as 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has demonstrated significant H1-antihistaminic activity, indicating potential applications in developing new classes of antihistamines. These compounds have shown to protect animals from histamine-induced bronchospasm, with some derivatives showing comparable or even superior efficacy to standard treatments like chlorpheniramine maleate, with minimal sedation effects. This suggests that similar structures, including the one , could be explored for their antihistaminic properties and potentially improved pharmacological profiles (Alagarsamy et al., 2007).

Antimicrobial and Nematicidal Properties

Compounds incorporating [1,2,4]triazolo[1,5-c]quinazolin derivatives have also been assessed for their antimicrobial and nematicidal effects. A series of 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones demonstrated significant activity against various bacterial and fungal strains, as well as nematicidal activity against nematodes. This indicates the potential for the chemical compound to be explored for antimicrobial and pest control applications, provided it shares similar bioactive properties (Reddy et al., 2016).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28ClN7O3S/c1-17-9-10-19(31)13-22(17)33-28(39)16-42-30-34-23-15-26(41-4)25(40-3)14-20(23)29-35-27(36-38(29)30)11-12-37-18(2)32-21-7-5-6-8-24(21)37/h5-10,13-15H,11-12,16H2,1-4H3,(H,33,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBUEOHINRWLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=NC6=CC=CC=C65)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClN7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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